molecular formula C10H12ClN3O2 B6299087 C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 2030426-54-9

C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride

Cat. No.: B6299087
CAS No.: 2030426-54-9
M. Wt: 241.67 g/mol
InChI Key: QQOURCOADVLLMI-UHFFFAOYSA-N
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Description

C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with refluxing until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride involves its interaction with various molecular targets. It has been shown to inhibit enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II . The compound’s structure allows it to selectively bind to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.

    1,2,5-Oxadiazole: Known for its use in high-energy materials.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, with comparable medicinal properties.

Uniqueness

C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOURCOADVLLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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